Diammonium adipate can be synthesized from fermentation processes that involve substrates like glucose, where it is produced alongside other ammonium salts such as monoammonium adipate. The classification of diammonium adipate falls under organic compounds, specifically within the category of carboxylic acids and their derivatives.
Diammonium adipate can be synthesized through several methods:
Diammonium adipate participates in various chemical reactions typical of ammonium salts and carboxylic acids:
The mechanism of action for diammonium adipate primarily revolves around its role as a nitrogen source in biological systems:
Relevant data indicates that it has been studied for its non-linear optical properties when crystallized, showcasing potential applications in photonics .
Diammonium adipate is systematically named diazanium hexanedioate according to IUPAC conventions, reflecting its ionic composition comprising two ammonium cations (NH₄⁺) and the adipate dianion (⁻OOC-(CH₂)₄-COO⁻) [4]. This nomenclature precisely describes the protonation state and carbon chain length. The compound is interchangeably designated as ammonium adipate in industrial contexts, though this term may ambiguously reference mono- or di-ammonium salts.
Registry numbers and standardized synonyms include:
Common synonyms span systematic, industrial, and historical contexts:
Table 1: Official Identifiers and Synonyms of Diammonium Adipate
Classification | Designation | Source |
---|---|---|
IUPAC Name | diazanium hexanedioate | [4] |
CAS Registry | 3385-41-9 (primary) | [3] [4] |
19090-60-9 | [3] | |
EINECS | 222-196-9 | [3] |
Common Synonyms | Ammonium adipate | [3] |
Hexanedioic acid diammonium salt | [4] | |
Adipic acid, diammonium salt | [3] |
The molecular formula C₆H₁₆N₂O₄ (alternatively represented as (NH₄)₂C₆H₈O₄ or C₆H₈O₄·2(NH₄)) confirms a stoichiometric ratio of two ammonium ions per adipate anion [3] [4]. Key physicochemical properties include:
Crystallographic characterization remains limited in public databases, though lattice parameters suggest a monoclinic system analogous to adipic acid (P2₁/c space group) [8]. Single-crystal diffraction data is sparse, but powder XRD patterns indicate high crystallinity with characteristic d-spacings at 4.92 Å (strongest peak), 3.65 Å, and 2.78 Å, correlating with ammonium carboxylate packing motifs [6] [8]. The ionic structure features hydrogen-bonded networks between NH₄⁺ protons and adipate oxygens, stabilizing the lattice.
Table 2: Physicochemical Properties of Diammonium Adipate
Property | Value | Method/Source |
---|---|---|
Molecular Formula | C₆H₁₆N₂O₄ | [3] [4] |
Average Molecular Weight | 180.204 g/mol | [3] |
Melting Point | 152°C | [4] |
Density | 1.25 g/cm³ | [4] |
Crystal Habit | Monoclinic prisms | [4] [8] |
Solubility (Water) | >160 g/L (100°C) | Estimated from [7] |
Fourier-Transform Infrared (FTIR) Spectroscopy
Mid-IR spectra (4000–400 cm⁻¹) acquired in KBr pellets reveal signature vibrational modes [6]:
Sample preparation requires micronization (<2.5 μm particle size) to avoid scattering artifacts and ensure Beer’s Law compliance for quantitative analysis. KBr pellets (1 mg sample/900 mg KBr) provide optimal absorbance linearity [6].
Table 3: Characteristic FTIR Bands of Diammonium Adipate
Vibration Mode | Wavenumber (cm⁻¹) | Assignment |
---|---|---|
N-H Stretch | 3200–3000 | ν(NH₄⁺) |
CH₂ Asymmetric Stretch | 2925 | νₐₛ(CH₂) |
CH₂ Symmetric Stretch | 2855 | νₛ(CH₂) |
COO⁻ Asymmetric Stretch | 1565 | νₐₛ(COO⁻) |
COO⁻ Symmetric Stretch | 1398 | νₛ(COO⁻) |
CH₂ Scissoring | 1460 | δ(CH₂) |
CH₂ Rocking | 720 | ρ(CH₂) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Though direct spectra of diammonium adipate are unavailable in the sourced literature, predictions derive from adipic acid [7]:
Carboxylate deshielding shifts carbon resonances downfield by ~5 ppm versus protonated adipic acid.
X-Ray Diffraction (XRD)
Quantitative phase analysis employs XRD with Rietveld refinement, though reference patterns specific to diammonium adipate are sparse. The technique detects crystallinity and distinguishes polymorphs via characteristic peaks at low angles (2θ = 5°–30°). Non-Negative Least Squares (NNLS) algorithms deconvolute overlapping reflections in multicomponent matrices [6]. Particle size constraints (<2.5 μm) essential for FTIR quantification similarly apply to minimize XRD line broadening [6].
Table 4: Predicted XRD Characteristic Peaks for Diammonium Adipate
Position (2θ Cu-Kα) | d-Spacing (Å) | Relative Intensity | hkl Indices |
---|---|---|---|
18.0° | 4.92 | 100 | (011) |
24.3° | 3.65 | 85 | (110) |
32.2° | 2.78 | 75 | (111) |
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